VH 298

Catalog No.
S1884874
CAS No.
M.F
C27H33N5O4S
M. Wt
523.65
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VH 298

Product Name

VH 298

Molecular Formula

C27H33N5O4S

Molecular Weight

523.65

Synonyms

(2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

High-affinity inhibitor of E3 ubiquitin ligase VHL (Kd = 80-90 nM). Blocks interaction between VHL and HIF-α downstream of HIF-α hydroxylation, initiating hypoxic response. Results in time- and concentration-dependent accumulation of hydroxylated HIF-α, and upregulates mRNA and protein levels of HIF target genes. Cell permeable. Negative control cis VH 298 also available.

VH 298 is a potent small-molecule inhibitor targeting the von Hippel-Lindau (VHL) protein, specifically designed to disrupt the interaction between VHL and hypoxia-inducible factor alpha (HIF-α). This compound has garnered attention for its ability to stabilize HIF-α, thereby eliciting a hypoxic response in cells even under normoxic conditions. VH 298 operates through a unique mechanism that involves blocking the VHL:HIF-α protein-protein interaction downstream of HIF-α hydroxylation, distinguishing it from other HIF stabilizers which typically function through different pathways .

The compound is characterized by its high affinity for VHL, with a dissociation constant (KdK_d) ranging from 80 to 90 nM, making it a valuable chemical probe for studying hypoxia signaling pathways. Its structural design incorporates a cyanocyclopropyl group, enhancing its binding capabilities compared to related compounds like VH 032 .

That inhibit the VHL E3 ubiquitin ligase activity. By binding to VHL, VH 298 prevents the ubiquitination and subsequent degradation of HIF-α, leading to its accumulation in cells. This stabilization allows HIF-α to translocate to the nucleus and activate transcription of target genes involved in cellular responses to hypoxia, such as angiogenesis and erythropoiesis .

Additionally, the compound's mechanism has been shown to impact the proteome of treated cells, altering levels of various proteins involved in hypoxia signaling and cellular metabolism. Notably, prolonged treatment with VH 298 can lead to a decrease in HIF-α levels due to enhanced proteasomal degradation mechanisms after initial stabilization .

VH 298 has demonstrated significant biological activity in various cellular models. It effectively triggers the hypoxic response by stabilizing HIF-α, which is crucial for cellular adaptation to low oxygen conditions. This activity has been confirmed through multiple assays that measure the expression of HIF-target genes at both mRNA and protein levels .

In vivo studies have shown that VH 298 can induce hypoxic responses in animal models, further validating its potential therapeutic applications in diseases where hypoxia plays a critical role, such as cancer . Importantly, VH 298 exhibits minimal off-target effects against a wide range of cellular kinases and receptors, highlighting its specificity as a research tool .

The synthesis of VH 298 involves several key steps that focus on constructing its unique cyanocyclopropyl moiety. The process typically begins with the preparation of intermediates through standard organic synthesis techniques such as amide coupling and cyclopropanation reactions. The final product is purified using chromatographic methods to ensure high purity suitable for biological assays.

The design of VH 298 was informed by structural insights gained from previous compounds like VH 032, allowing chemists to optimize its binding affinity and selectivity towards VHL . Detailed synthetic routes are often proprietary or published in specialized literature focusing on medicinal chemistry.

VH 298 is primarily used as a research tool in the study of hypoxia-related pathways. Its ability to stabilize HIF-α makes it invaluable for investigating mechanisms of tumorigenesis and other conditions influenced by oxygen levels. Potential applications include:

  • Cancer Research: Understanding how tumors adapt to low oxygen environments.
  • Therapeutic Development: Exploring new treatments targeting hypoxia signaling pathways.
  • Cellular Biology: Studying cellular responses to environmental stressors.

Moreover, VH 298's specificity makes it an excellent candidate for developing new therapeutic strategies aimed at modulating HIF activity without the broad-spectrum effects seen with other inhibitors .

Studies involving VH 298 have focused on its interactions with VHL and downstream signaling components. Co-immunoprecipitation experiments have confirmed that VH 298 effectively disrupts the binding between VHL and HIF-α, leading to increased levels of HIF-α in treated cells .

Moreover, proteomic analyses have revealed that treatment with VH 298 alters the expression profiles of various proteins involved in cellular metabolism and stress responses, indicating broader implications for its use in research beyond just HIF stabilization .

Several compounds exhibit similar mechanisms or target pathways as VH 298. Here are some notable examples:

Compound NameMechanismUnique Features
VH 032VHL inhibitorPredecessor compound; less potent than VH 298
IOX2PHD inhibitorInhibits prolyl hydroxylase domain enzymes; broader action
Cobalt(II) chlorideHypoxia mimeticInduces HIF stabilization but lacks specificity
DexamethasoneGlucocorticoid receptor agonistModulates inflammation; impacts HIF indirectly

VH 298 stands out due to its high specificity for VHL and minimal off-target effects compared to these similar compounds. Its unique mechanism of action—specifically blocking the VHL:HIF-α interaction—sets it apart from traditional hypoxia mimetics or broad-spectrum inhibitors .

Structural Characteristics and Nomenclature

VH298 exhibits a complex molecular architecture characterized by multiple stereocenters and heterocyclic components that contribute to its selective binding properties. The compound possesses the systematic chemical name (2S,4R)-1-((S)-2-(1-cyanocyclopropanecarboxamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, reflecting its intricate structural composition. The molecular formula C27H33N5O4S indicates the presence of 27 carbon atoms, 33 hydrogen atoms, 5 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom, resulting in a molecular weight of 523.65 daltons.

The structural framework of VH298 incorporates several distinct molecular segments that contribute to its biological activity. The central pyrrolidine ring system contains a hydroxyl group at the 4-position, establishing critical hydrogen bonding capabilities with target proteins. The compound features a tertiary-butyl group attached to the amino acid backbone, providing steric bulk that enhances binding specificity. Additionally, the presence of a cyanocyclopropyl moiety introduces unique geometric constraints that influence molecular recognition patterns.

The International Union of Pure and Applied Chemistry nomenclature system assigns VH298 the identifier NDVQUNZCNAMROD-RZUBCFFCSA-N, which serves as a unique molecular fingerprint for database searches and chemical identification purposes. The compound is also catalogued under Chemical Abstracts Service registry number 2097381-85-4, facilitating standardized chemical communication across research institutions and commercial suppliers.

Stereochemical considerations play a crucial role in VH298's molecular identity, with the compound containing three defined chiral centers that must be precisely controlled during synthesis. The (2S,4R) configuration of the pyrrolidine ring system and the (S) configuration of the amino acid component are essential for optimal biological activity, as demonstrated through structure-activity relationship studies.

Synthetic Pathways and Manufacturing Protocols

The synthesis of VH298 employs a convergent synthetic strategy that enables efficient assembly of the complex molecular architecture through well-defined chemical transformations. The synthetic approach utilizes two primary building blocks: a left-hand side fragment containing the cyanocyclopropyl-substituted amino acid component and a right-hand side fragment incorporating the thiazole-containing benzyl group.

The preparation of VH298 commences with the synthesis of the right-hand side building block through a reductive amination protocol. This process involves treating 4-bromobenzaldehyde derivatives with tert-butyl carbamate in the presence of triethylsilane as the reducing agent. The resulting intermediate undergoes Heck coupling reactions to introduce the thiazole-containing aromatic system, generating protected benzylamine derivatives that serve as key synthetic precursors.

For the left-hand side fragment construction, benzyl-protected hydroxyproline serves as the starting material for a series of coupling reactions. The synthesis proceeds through two sequential uronium salt-mediated coupling reactions, first generating a dipeptide intermediate and subsequently forming the cyanocyclopropyl-containing fragment. Hydrogenolytic cleavage of the benzyl protecting group yields the free acid component required for final assembly.

The convergent coupling of the two main fragments utilizes amide bond formation protocols under carefully controlled conditions. General Method A employs acylation procedures where the deprotected intermediate is treated with triethylamine in dichloromethane, followed by addition of the appropriate acetic anhydride derivative. The reaction mixture is stirred for two hours at room temperature before solvent evaporation and purification by flash column chromatography using a gradient of acetone in heptane.

Alternative synthetic protocols employ General Method B, which utilizes HATU-assisted amide coupling procedures. This approach involves treating the deprotected intermediate with the corresponding carboxylic acid derivative in dimethylformamide, followed by addition of N,N-diisopropylethylamine and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate. The reaction proceeds for one hour at room temperature before aqueous workup and chromatographic purification.

Quality control measures throughout the synthetic process include monitoring reaction progress through analytical techniques and verifying intermediate purity through spectroscopic analysis. The final product typically achieves purity levels exceeding 98% as determined by high-performance liquid chromatography analysis.

Physicochemical Properties and Stability

VH298 exhibits distinctive physicochemical characteristics that influence its biological performance and handling requirements. The compound demonstrates excellent solubility in dimethyl sulfoxide, achieving concentrations of 100 milligrams per milliliter (190.96 millimolar), which facilitates preparation of stock solutions for biological studies. Similarly, VH298 shows comparable solubility in ethanol at 100 milligrams per milliliter, providing alternative solvent options for specific applications. However, the compound exhibits poor aqueous solubility, limiting direct dissolution in water-based systems.

The experimental distribution coefficient at physiological pH 7.4 measures 2.3, indicating moderate lipophilicity that balances membrane permeability with aqueous compatibility. This log D value positions VH298 within an optimal range for cellular uptake while maintaining sufficient aqueous character for biological activity. Protein binding studies reveal that approximately 88% of VH298 associates with human serum albumin under physiological conditions, suggesting significant plasma protein interactions that may influence pharmacokinetic behavior.

Thermal stability characteristics indicate that VH298 maintains chemical integrity under standard laboratory storage conditions. The compound requires storage at -20°C to ensure long-term stability, with the crystalline powder form remaining stable for extended periods under these conditions. The molecular structure's susceptibility to hydrolytic degradation necessitates protection from moisture during storage and handling procedures.

PropertyValueMethodReference
Molecular Weight523.65 g/molComputed by PubChem
Exact Mass523.22532572 DaMass Spectrometry
XLogP3-AA2.5Computational
Experimental log D7.42.3Shake-flask method
Hydrogen Bond Donors3Computational
Hydrogen Bond Acceptors7Computational
Rotatable Bonds8Computational
Protein Binding (HSA)88%Equilibrium dialysis

The compound's chemical stability profile indicates resistance to oxidative degradation under normal atmospheric conditions, though prolonged exposure to light may result in photochemical decomposition. Storage recommendations emphasize maintaining VH298 in amber glass containers or other light-protective packaging to preserve chemical integrity.

Analytical characterization of VH298 employs multiple spectroscopic techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed structural verification, while mass spectrometry confirms molecular weight and fragmentation patterns consistent with the proposed structure. High-performance liquid chromatography coupled with ultraviolet detection serves as the primary analytical method for purity determination and stability monitoring.

The compound's crystalline form exhibits consistent physical properties, appearing as a white to beige powder with good flow characteristics. X-ray crystallographic analysis has provided detailed three-dimensional structural information, particularly in co-crystal complexes with target proteins, revealing the precise molecular geometry responsible for biological activity.

VH 298 has been extensively characterized through multiple biophysical methods to determine its binding affinity to the von Hippel-Lindau protein complex. The compound demonstrates exceptional binding potency, establishing it as one of the most potent von Hippel-Lindau:hypoxia-inducible factor-alpha interaction inhibitors reported to date [1] [2] [3].

Isothermal Titration Calorimetry Studies

Isothermal titration calorimetry represents the gold standard for direct measurement of protein-ligand binding thermodynamics. VH 298 exhibited a dissociation constant of 90 nanomolar when measured against the von Hippel-Lindau:elongin B:elongin C complex using isothermal titration calorimetry [1] [2] [3]. This direct binding measurement provides definitive evidence of the compound's high-affinity interaction with the target protein complex. The isothermal titration calorimetry experiments were conducted using standard protocols with the ITC200 micro-calorimeter, ensuring precise thermodynamic characterization [3].

Competitive Fluorescence Polarization Assays

Competitive fluorescence polarization assays provide an orthogonal method for binding affinity determination through displacement of a fluorescently labeled hypoxia-inducible factor-1alpha peptide. VH 298 demonstrated a dissociation constant of 80 nanomolar in competitive fluorescence polarization assays [1] [2] [3] [4]. These experiments utilized a 5,6-carboxyfluorescein-labeled hypoxia-inducible factor-1alpha peptide with the sequence FAM-DEALAHypYIPMDDDFQLRSF, which exhibits a dissociation constant of 3 nanomolar for the von Hippel-Lindau complex [3]. The close agreement between isothermal titration calorimetry and fluorescence polarization results confirms the reliability and consistency of the binding affinity measurements.

Surface Plasmon Resonance Kinetic Analysis

Surface plasmon resonance studies provided detailed kinetic characterization of VH 298 binding to the von Hippel-Lindau complex. The compound exhibited fast association kinetics with a kon value of 6.47 × 10⁵ M⁻¹s⁻¹ and slow dissociation kinetics with a koff value of 0.065 s⁻¹ [1] [2] [3]. These kinetic parameters result in a dissociation half-time that correlates with enhanced cellular potency, as longer residence times at the target protein contribute to sustained biological activity [5]. The surface plasmon resonance experiments were performed using immobilized von Hippel-Lindau:elongin B:elongin C complex on sensor chips, with VH 298 solutions injected at various concentrations to determine binding kinetics [3].

Ligand Efficiency Metrics

The binding affinity of VH 298 corresponds to a ligand efficiency of 0.26, which represents excellent performance for a protein-protein interaction inhibitor [1] [3]. This high ligand efficiency indicates that VH 298 achieves substantial binding affinity relative to its molecular size, making it an optimal starting point for further medicinal chemistry optimization efforts.

MethodDissociation Constant (nM)Additional Parameters
Isothermal Titration Calorimetry90Direct binding measurement
Competitive Fluorescence Polarization80HIF-1α peptide displacement
Surface Plasmon ResonanceCalculated from kineticskon = 6.47 × 10⁵ M⁻¹s⁻¹, koff = 0.065 s⁻¹

X-ray Crystallography Studies of von Hippel-Lindau-VH 298 Complexes

Crystal Structure Determination

The crystal structure of the von Hippel-Lindau:elongin B:elongin C complex bound to VH 298 has been determined at high resolution and deposited in the Protein Data Bank under accession code 5LLI [6] [7] [8]. This structure provides definitive molecular-level insight into the binding mode and intermolecular interactions that drive the high-affinity association between VH 298 and the von Hippel-Lindau protein complex [6] [3].

Binding Mode Analysis

The crystal structure reveals that VH 298 binds to the same pocket on the von Hippel-Lindau protein surface that normally accommodates the hydroxylated hypoxia-inducible factor-alpha substrate [3] [9]. The compound occupies the von Hippel-Lindau:hypoxia-inducible factor interface through a conserved binding mode that maintains key intermolecular interactions while introducing novel contacts that enhance binding affinity [9].

Hydrogen Bonding Network

VH 298 establishes an extensive hydrogen bonding network with the von Hippel-Lindau protein. The central hydroxyproline residue of VH 298 forms critical hydrogen bonds with Ser111 and His115, which further interact with Tyr98 and His110 [9] [10]. These interactions mirror the natural recognition pattern between von Hippel-Lindau and hydroxylated hypoxia-inducible factor-alpha, explaining the compound's ability to effectively compete with the natural substrate [3].

Hydrophobic Interactions

The crystal structure demonstrates extensive hydrophobic interactions between VH 298 and the von Hippel-Lindau binding pocket. The tert-butyl and cyclopropyl moieties of VH 298 interact with Trp88 and Tyr112 in the left-hand side binding pocket, while Phe76, Tyr98, Leu101, and Ile109 from the right-hand side region form hydrophobic patches with the biaryl motif of VH 298 [10] [11]. These hydrophobic contacts contribute significantly to the overall binding affinity and selectivity of the compound.

Water-Mediated Interactions

Two structural water molecules play crucial roles in mediating contacts between VH 298 and the von Hippel-Lindau protein. Wat450 forms hydrogen bonds with the nitrogen of the cyano group and the tert-leucine carbonyl oxygen, while Wat406 interacts with the cyclopropanecarbonyl oxygen, mediating contacts with the left-hand side residues Asn67, Arg69, and His115 [10] [11]. These water-mediated interactions contribute to the specificity and stability of the VH 298-von Hippel-Lindau complex.

Conformational Changes

The binding of VH 298 induces conformational changes in the von Hippel-Lindau protein, particularly in the side chain of Arg69, which adopts a bent conformation to accommodate the cyclopropyl moiety on the left-hand side of the binding pocket [9]. This induced-fit mechanism demonstrates the complementarity between VH 298 and the von Hippel-Lindau binding site.

Structural FeatureDescription
PDB ID5LLI
Complex CompositionVHL:ElonginB:ElonginC + VH298
Key Hydrogen BondsSer111, His115 with hydroxyproline OH; Tyr98, His110
Hydrophobic InteractionsPhe76, Tyr98, Leu101, Ile109 with biaryl motif
Water-Mediated InteractionsWat450 with cyano nitrogen and tert-leucine carbonyl

Competitive Binding Assays with Structural Analogs

Comparison with VH032

Competitive binding studies have established VH 298 as superior to its predecessor VH032 in terms of binding affinity. While VH032 exhibits a dissociation constant of 150 nanomolar, VH 298 demonstrates enhanced potency with dissociation constants of 80-90 nanomolar [1] [2]. This improvement in binding affinity translates to enhanced cellular activity and makes VH 298 the preferred chemical probe for studying von Hippel-Lindau biology.

Stereochemical Selectivity

The importance of stereochemistry in VH 298 binding has been demonstrated through studies with cis-VH 298, the stereoisomeric control compound. cis-VH 298 exhibits no detectable binding to the von Hippel-Lindau complex using isothermal titration calorimetry, confirming that the specific stereochemistry at the carbon atom bearing the hydroxyl group of the hydroxyproline ring is essential for von Hippel-Lindau recognition [1] [2] [12]. This stereospecific binding pattern validates the mechanism of action and provides confidence in the specificity of VH 298.

Structure-Activity Relationships

Extensive structure-activity relationship studies have been conducted with VH 298 analogs to understand the molecular determinants of binding affinity. These studies involved systematic modifications to different regions of the VH 298 scaffold, including the left-hand side acetamide group, the central hydroxyproline core, and the right-hand side aromatic system [9] [13]. The results demonstrate that VH 298 represents an optimized structure with balanced binding affinity, cellular permeability, and selectivity.

Modifications to the phenylene core of VH 298 have been explored to expand the chemical space around the von Hippel-Lindau binding site. A comprehensive series of analogs with various substitution patterns showed dissociation constants ranging from 97 nanomolar to over 8000 nanomolar, with most modifications resulting in decreased binding affinity compared to VH 298 [10] [11]. Single substitutions generally maintained reasonable binding affinity, while multiple substitutions typically led to significant losses in potency.

Selectivity Profiling

VH 298 has undergone extensive selectivity profiling to ensure its suitability as a chemical probe. The compound exhibits negligible off-target effects when tested against more than 100 cellular kinases, G-protein coupled receptors, and ion channels at concentrations up to 50 micromolar [1] [2] [3]. This exceptional selectivity profile confirms that VH 298 engages specifically with von Hippel-Lindau as its primary cellular target.

Chemoproteomic mass spectrometry analysis using an immobilized VH 298 analog demonstrated that von Hippel-Lindau and other components of the CRL2 von Hippel-Lindau complex were the only proteins reproducibly captured in a dose-dependent manner [1] [3]. This unbiased proteomic approach provides additional confirmation of the high selectivity of VH 298 for its intended target.

Functional Selectivity

Competitive binding assays have also been used to evaluate the functional selectivity of VH 298 compared to other approaches for modulating the hypoxia-inducible factor pathway. Unlike prolyl hydroxylase domain enzyme inhibitors, which affect multiple substrates and show broad-spectrum activities, VH 298 specifically blocks the von Hippel-Lindau:hypoxia-inducible factor-alpha interaction downstream of hydroxylation [1] [3]. This mechanism provides a more targeted approach to activating hypoxia-inducible factor signaling with reduced off-target effects.

CompoundDissociation Constant (nM)Selectivity Profile
VH 29880-90High selectivity, negligible off-target effects
VH032150Lower potency than VH 298
cis-VH 298No detectable bindingNegative control, stereochemistry-dependent
Structural analogs97-8150Structure-activity relationships established

Dates

Last modified: 07-15-2023

Explore Compound Types